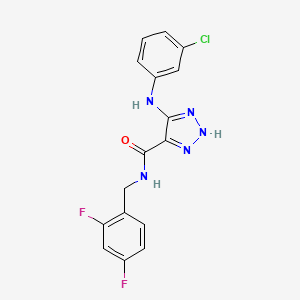
5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a difluorobenzyl moiety
Preparation Methods
The synthesis of 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenylamine is reacted with an appropriate intermediate.
Attachment of the difluorobenzyl moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorobenzyl halide and a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and cellular processes. It serves as a tool to understand the mechanisms of action of related compounds.
Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
When compared to similar compounds, 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
- 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
- 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
These compounds share some structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C16H12ClF2N5O |
|---|---|
Molecular Weight |
363.75 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-[(2,4-difluorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12ClF2N5O/c17-10-2-1-3-12(6-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-11(18)7-13(9)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
SUDSIZRVALBSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-[(4-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097528.png)
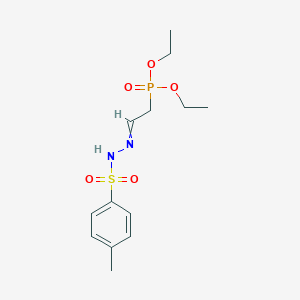
![3-(2-fluorobenzyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14097546.png)
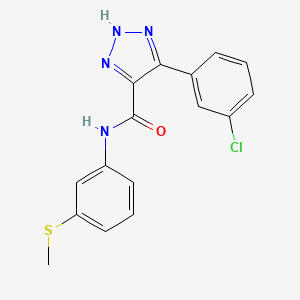

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14097558.png)
![7-Chloro-1-(4-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097561.png)
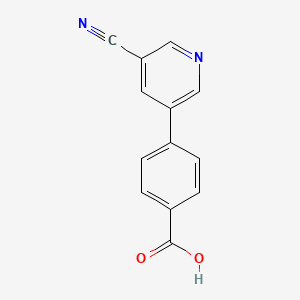
![2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B14097592.png)

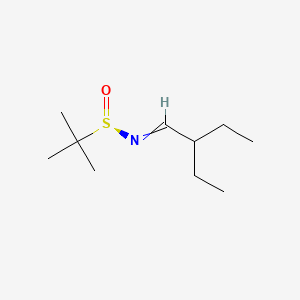
![2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097601.png)
![1-{2-[(4-methoxyphenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14097604.png)
![1-(3,4-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097612.png)
